molecular formula C19H14Cl2FN3O2S B2392572 4-chloro-N-(4-(3-((3-chloro-4-fluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide CAS No. 1021229-95-7

4-chloro-N-(4-(3-((3-chloro-4-fluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide

Cat. No.: B2392572
CAS No.: 1021229-95-7
M. Wt: 438.3
InChI Key: JKOGORKGXNENDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-chloro-N-(4-(3-((3-chloro-4-fluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide features a benzamide core linked to a thiazol-2-yl moiety via a 3-oxopropyl chain. Key structural attributes include:

  • A thiazol ring, a heterocycle known for its role in medicinal chemistry due to metabolic stability and hydrogen-bonding capacity.
  • A 3-oxopropyl spacer, which may influence conformational flexibility and intermolecular interactions.

Properties

IUPAC Name

4-chloro-N-[4-[3-(3-chloro-4-fluoroanilino)-3-oxopropyl]-1,3-thiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2FN3O2S/c20-12-3-1-11(2-4-12)18(27)25-19-24-14(10-28-19)6-8-17(26)23-13-5-7-16(22)15(21)9-13/h1-5,7,9-10H,6,8H2,(H,23,26)(H,24,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKOGORKGXNENDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NC(=CS2)CCC(=O)NC3=CC(=C(C=C3)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-chloro-N-(4-(3-((3-chloro-4-fluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure that includes a thiazole moiety and a chloro-fluorophenyl group, which are significant for its biological activity. The molecular formula is C18H17Cl2FN4OC_{18}H_{17}Cl_{2}FN_{4}O, with a molecular weight of approximately 372.78 g/mol.

The biological activity of this compound is primarily attributed to its role as an inhibitor of specific enzymes involved in tumor growth and proliferation. It has been shown to interact with histone deacetylases (HDACs), which play a critical role in cancer cell regulation.

Inhibition of HDACs

Research indicates that similar compounds exhibit selective inhibition of class I HDACs, particularly HDAC3. For instance, bis(2-chloroethyl)-amino-benzamide derivatives have demonstrated significant antiproliferative effects on solid tumor cells with low IC50 values (e.g., 1.30 μM against HepG2 cells) . This suggests that this compound may exhibit comparable activities.

In Vitro Studies

In vitro assays have shown that the compound exhibits potent antitumor activity by inducing apoptosis and cell cycle arrest in cancer cell lines. For example, studies on related compounds have reported significant tumor cell inhibition, supporting the hypothesis that this compound may have similar properties.

CompoundCell LineIC50 (μM)Mechanism
FNAHepG21.30HDAC inhibition
SAHAVarious17.25HDAC inhibition

In Vivo Studies

In vivo studies using xenograft models have demonstrated the compound's ability to inhibit tumor growth significantly. For instance, related compounds have shown tumor growth inhibition rates exceeding 48% compared to standard treatments like SAHA . These findings suggest that this compound could be effective in clinical settings.

Case Studies

  • Case Study on HDAC Inhibition : A study involving bis(2-chloroethyl)-amino-benzamide highlighted its selective inhibition of HDAC3, leading to significant antitumor effects in both in vitro and in vivo models .
  • Combination Therapy : Research indicates that combining this compound with other chemotherapeutics could enhance anticancer efficacy, as seen with improved outcomes when combined with taxol and camptothecin at lower concentrations .

Comparison with Similar Compounds

A. Urea-Linked Thiazol Derivatives ()

Compounds such as 1-(3-chloro-4-fluorophenyl)-3-(4-(4-(piperazin-1-ylmethyl)thiazol-2-yl)phenyl)urea (9c) share the 3-chloro-4-fluorophenyl and thiazol motifs but replace the benzamide with a urea group. Synthesis involves coupling isothiocyanates with hydrazides, followed by cyclization . The target compound’s benzamide group likely requires alternative coupling agents (e.g., EDCI/HOBt) for amide bond formation.

B. Benzamide-Thiazol Hybrids ()

N-(3-(2-((3-chloro-2-methylphenyl)amino)thiazol-4-yl)phenyl)benzamide (81) features a benzamide-thiazol scaffold but lacks the 3-oxopropyl linker. Such compounds are synthesized via nucleophilic substitution or Suzuki coupling, suggesting similar routes for the target compound .

C. Aminopropanone Derivatives ()

Compounds like 4-((3-(4’-chloro-[1,1’-biphenyl]-4-yl)-3-oxopropyl)amino)-N-(2-(diethylamino)ethyl)benzamide (3b) utilize a 3-oxopropyl chain but incorporate biphenyl systems. Their synthesis involves condensation of α-halogenated ketones with amines, a method adaptable to the target compound’s 3-oxopropyl linker .

Spectroscopic Characterization

  • IR Spectroscopy :

    • The absence of a C=O stretch (~1660–1680 cm⁻¹) in triazole derivatives () confirms cyclization. For the target compound, IR would show C=O (amide I, ~1650 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .
    • Thiazol C-S vibrations (~1240–1255 cm⁻¹) align with tautomerism studies in , where thione forms dominate .
  • NMR Spectroscopy :

    • In analogs like 9c (), aromatic protons resonate at δ 7.2–8.1 ppm, while the 3-oxopropyl chain’s methylene groups appear at δ 2.5–3.5 ppm .
    • The target compound’s benzamide NH would show a singlet near δ 10.5 ppm, as seen in benzamide-thiazol hybrids .

Q & A

Q. What are the key considerations for synthesizing 4-chloro-N-(4-(3-((3-chloro-4-fluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions:
  • Step 1 : Formation of the thiazole ring via cyclization of thiourea derivatives or Hantzsch thiazole synthesis.
  • Step 2 : Amide coupling using reagents like EDCI or HOBt to link the benzamide and substituted phenyl groups.
  • Step 3 : Introduction of the 3-oxopropyl spacer via nucleophilic substitution or alkylation.
    Optimization requires precise control of temperature (60–80°C for cyclization), solvent polarity (DMF or THF for coupling), and stoichiometric ratios (1:1.2 for amide bond formation). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the final product .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

  • Methodological Answer :
  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra for diagnostic signals:
  • Thiazole ring protons (δ 7.2–8.1 ppm for aromatic H).
  • Amide NH protons (δ 10.2–10.8 ppm, broad singlet).
  • FT-IR : Confirm amide C=O stretches (~1650–1680 cm1^{-1}) and thiazole C-S-C vibrations (~680 cm1^{-1}).
  • LC-MS : Validate molecular weight ([M+H]+^+ peak) and purity (>95% by HPLC) .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

  • Methodological Answer :
  • In vitro cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays, with IC50_{50} calculations.
  • Enzyme inhibition : Test kinase or protease inhibition (e.g., EGFR or PARP) via fluorometric assays.
  • Controls : Include cisplatin (positive control) and DMSO (vehicle control). Validate results with triplicate experiments and statistical analysis (p < 0.05) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer :
  • Scenario : Discrepancies in 1H^1H-NMR integration ratios (e.g., unexpected splitting or missing peaks).
  • Solution :

Re-examine reaction conditions for unintended side products (e.g., oxidation of thiazole rings).

Use 2D NMR (COSY, HSQC) to assign overlapping signals.

Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formula .

Q. What strategies improve yield in the final amide coupling step?

  • Methodological Answer :
  • Catalyst screening : Test coupling agents like PyBOP or DCC alongside EDCI.
  • Solvent optimization : Compare polar aprotic solvents (DMF vs. DMSO) for solubility.
  • Temperature modulation : Perform reactions under reflux (80°C) vs. room temperature.
  • Workflow : Document yield variations systematically using Design of Experiments (DoE) .

Q. How do substituents (e.g., chloro, fluoro) influence its binding affinity to biological targets?

  • Methodological Answer :
  • Computational modeling : Perform molecular docking (AutoDock Vina) to compare binding poses of analogs.
  • Key findings :
  • The 3-chloro-4-fluorophenyl group enhances hydrophobic interactions with kinase ATP pockets.
  • The benzamide moiety forms hydrogen bonds with catalytic lysine residues.
  • Validation : Synthesize analogs (e.g., replacing Cl with Br) and assay IC50_{50} shifts .

Q. What mechanistic studies are critical to understanding its mode of action in cancer cells?

  • Methodological Answer :
  • Apoptosis assays : Measure caspase-3/7 activation (luminescence-based kits).
  • Cell cycle analysis : Use flow cytometry (PI staining) to identify G1/S arrest.
  • Western blotting : Quantify expression of Bcl-2, Bax, and p53 proteins .

Q. How can stability and degradation profiles be assessed under physiological conditions?

  • Methodological Answer :
  • Forced degradation : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (PBS) at 37°C.
  • Analytical tools : Monitor degradation via UPLC-MS/MS over 24 hours.
  • Key parameters : Half-life (t1/2_{1/2}) and major degradation products (e.g., hydrolysis of amide bonds) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.